5-(4-fluorophenyl)-4-(4-(o-tolyl)piperazin-1-yl)thieno[2,3-d]pyrimidine
Description
5-(4-Fluorophenyl)-4-(4-(o-tolyl)piperazin-1-yl)thieno[2,3-d]pyrimidine is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted with a 4-fluorophenyl group at position 5 and a piperazine ring at position 4. The piperazine moiety is further functionalized with an o-tolyl (2-methylphenyl) group. This compound’s unique substitution pattern may influence its physicochemical properties and biological interactions compared to analogues.
Properties
IUPAC Name |
5-(4-fluorophenyl)-4-[4-(2-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4S/c1-16-4-2-3-5-20(16)27-10-12-28(13-11-27)22-21-19(14-29-23(21)26-15-25-22)17-6-8-18(24)9-7-17/h2-9,14-15H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXUYLRSOUPCMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-4-(4-(o-tolyl)piperazin-1-yl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of Piperazine Moiety: The piperazine ring can be attached through a nucleophilic substitution reaction, often using a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the thienopyrimidine core.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated intermediates, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-fluorophenyl)-4-(4-(o-tolyl)piperazin-1-yl)thieno[2,3-d]pyrimidine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development. Its potential interactions with biological targets can be studied using various biochemical assays.
Medicine
In medicine, the compound may be investigated for its therapeutic potential. It could be evaluated for its efficacy in treating diseases such as cancer, neurological disorders, or infectious diseases.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-4-(4-(o-tolyl)piperazin-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Structural Analysis of 5-(4-Fluorophenyl)-4-(4-(o-tolyl)piperazin-1-yl)thieno[2,3-d]pyrimidine
- Core Structure: The thieno[2,3-d]pyrimidine core provides a planar, aromatic system conducive to π-π stacking interactions in biological targets.
- Molecular Formula : C₃₃H₂₈FN₅S (hypothetical calculation based on structural analogy; exact mass requires experimental validation).
Comparison with Similar Compounds
3a. Substituent Variations on the Thieno[2,3-d]pyrimidine Core
3b. Piperazine Ring Modifications
3c. Physicochemical Properties
Biological Activity
5-(4-fluorophenyl)-4-(4-(o-tolyl)piperazin-1-yl)thieno[2,3-d]pyrimidine is a compound of significant interest due to its potential biological activities. This compound belongs to the thieno[2,3-d]pyrimidine class, which has been associated with various pharmacological effects, including antitumor, antiviral, and neuropharmacological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in different biological assays, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. Notably, it has shown activity as a serotonin receptor modulator, particularly targeting the 5-HT2A receptor. This receptor is implicated in various neurological processes and disorders, making it a valuable target for therapeutic intervention.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have demonstrated that thienopyrimidine derivatives can inhibit the growth of various cancer cell lines. The following table summarizes the IC50 values for related compounds against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A1 | NCI-H1975 | 13 |
| A2 | A549 | 15 |
| A3 | NCI-H460 | 20 |
| B1 | NCI-H1975 | 10 |
| B2 | A549 | 12 |
Note: Values are indicative based on similar thienopyrimidine compounds.
Neuropharmacological Activity
In addition to its antitumor effects, this compound has been investigated for its neuropharmacological properties. It has shown potential as an anxiolytic agent through modulation of serotonin pathways. In vivo studies using animal models have demonstrated a significant reduction in anxiety-like behaviors when administered at specific dosages.
Case Studies
-
Case Study on Antitumor Efficacy :
In a study published in ChemMedChem, researchers synthesized a series of thienopyrimidine derivatives and evaluated their antitumor activity against several cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited potent inhibitory effects on tumor growth. -
Neuropharmacological Assessment :
Another study focused on the neuropharmacological effects of piperazine derivatives showed that modifications in the piperazine ring led to enhanced binding affinity for serotonin receptors. This study highlighted the potential use of such compounds in treating anxiety and depression.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
